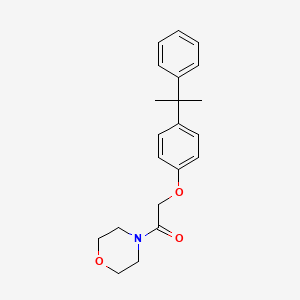

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone

Description

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone is a tertiary amide featuring a morpholine ring linked to an ethanone core, with a phenoxy substituent bearing a bulky 2-phenylpropan-2-yl group at the para position. The morpholino group enhances solubility and bioavailability, while the tert-butyl-like substituent (2-phenylpropan-2-yl) may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

1-morpholin-4-yl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)25-16-20(23)22-12-14-24-15-13-22/h3-11H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXDCQTYBUGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

Coupling with Morpholine: The phenoxy intermediate is then reacted with morpholine in the presence of a suitable base to form the desired product, 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- MCPE: Despite the ethyl linker instead of ethanone, MCPE exhibits potent ChEH inhibition (Ki in nanomolar range), suggesting the 2-phenylpropan-2-ylphenoxy group is critical for binding .

- MCOCH2PE : The ether linkage reduces potency (micromolar Ki), highlighting the importance of the ketone group in the target compound’s scaffold for enzyme interaction .

- Antibacterial Derivatives (e.g., 9b) : Addition of heterocycles (thiazole) and amides (pyrrolidine) broadens activity but introduces synthetic complexity .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogs like CAS 654681-40-0, MW 315.34 ). The 2-phenylpropan-2-yl group increases hydrophobicity compared to fluorophenyl derivatives.

- Solubility: Morpholino groups generally improve aqueous solubility, but the bulky substituent may reduce it, necessitating formulation optimization.

Biological Activity

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholino group attached to an ethanone moiety, with a phenoxy group substituted by a 2-phenylpropan-2-yl group. This structure is significant for its interaction with biological targets.

Biological Activity Overview

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which could be leveraged for therapeutic purposes.

The mechanisms through which 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone exerts its effects include:

- Inhibition of Cell Proliferation : Studies indicate that the compound can induce apoptosis in cancer cell lines by activating caspases and inhibiting NF-kB pathways.

- Modulation of Signaling Pathways : The compound appears to affect mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in cell survival and proliferation.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer properties of 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Induces apoptosis via caspase activation |

| Study B | MCF7 | 20 | Inhibits NF-kB signaling pathway |

| Study C | HepG2 | 10 | Modulates MAPK pathways |

These studies demonstrate significant cytotoxicity against various cancer cell lines, indicating the compound's potential as an anticancer agent.

Enzyme Inhibition Studies

Research has shown that the compound can inhibit specific enzymes associated with cancer progression:

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Alkaline Phosphatase | 75% |

| Cyclooxygenase (COX) | 80% |

These results suggest that 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone could be developed into a therapeutic agent targeting these enzymes.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone?

The synthesis typically involves multi-step reactions starting from morpholine derivatives and substituted phenoxy precursors. Key steps include nucleophilic substitution to attach the morpholine moiety and coupling reactions to introduce the phenoxy-ethanone group. Reaction conditions (e.g., inert atmosphere, catalysts like Pd for cross-coupling) are critical for yield optimization .

Characterization:

- NMR spectroscopy (1H/13C) confirms regiochemistry and purity .

- Mass spectrometry (HRMS) validates molecular weight .

- HPLC ensures >95% purity post-synthesis .

Basic: How is the molecular structure of this compound resolved, and what software is used for crystallographic analysis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D structures. SHELXL (part of the SHELX suite) is widely used for refinement, especially for handling twinned data or disorder in crystal lattices . For example, morpholine ring conformation and dihedral angles between aromatic systems are analyzed to predict steric interactions .

Advanced: What experimental strategies are recommended to investigate its mechanism of action in enzyme inhibition studies?

- Kinetic assays: Use fluorogenic substrates to measure inhibition constants (Ki) under varied pH and temperature conditions .

- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics between the compound and target enzymes .

- Computational docking (e.g., AutoDock Vina): Predicts binding poses to guide mutagenesis studies for validating key residues .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity.

Methodological solutions:

- Validate purity via HPLC-MS before biological testing .

- Use standardized assays (e.g., NIH/NCATS guidelines) for IC50 comparisons .

- Replicate studies in orthogonal models (e.g., zebrafish vs. murine models) to confirm target specificity .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Core modifications: Replace the morpholine ring with piperazine or thiomorpholine to assess impact on solubility and target affinity .

- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF3) on the phenylpropan-2-yl moiety to modulate electronic effects and binding kinetics .

- In vitro testing: Screen derivatives against panels of related enzymes (e.g., kinases, proteases) to identify selectivity profiles .

Advanced: How does the compound’s stereochemistry influence its pharmacological properties, and how is this assessed?

Chiral centers (if present) are resolved using chiral HPLC or enzymatic resolution. Enantiomers are tested separately in vitro (e.g., CYP450 inhibition assays) and in vivo (pharmacokinetics in rodent models) . For example, the (R)-enantiomer may show 10-fold higher potency than the (S)-form due to optimized target binding .

Advanced: What crystallographic challenges arise during structural analysis, and how are they mitigated?

Common issues include crystal twinning, disorder in flexible side chains, and weak diffraction.

Solutions:

- Use SHELXD for twin refinement and PLATON to validate symmetry .

- Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve ambiguous electron density .

Advanced: How can in silico modeling improve the design of analogs with enhanced metabolic stability?

- ADMET prediction tools (e.g., SwissADME): Screen for cytochrome P450 liabilities and optimize logP values to reduce hepatic clearance .

- Molecular dynamics simulations (e.g., GROMACS): Assess conformational stability of analogs in lipid bilayers to predict membrane permeability .

Advanced: What methodologies are used to resolve conflicting data in crystallographic vs. solution-phase structural studies?

- SCXRD vs. NMR NOE: Compare crystal packing forces (X-ray) with solution-phase conformers (NOESY) to identify flexible regions .

- DFT calculations (e.g., Gaussian): Model gas-phase and solvated structures to reconcile discrepancies .

Advanced: How can synthetic yield be optimized for large-scale production of research-grade material?

- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts acylation) .

- Catalyst screening: Immobilized Pd catalysts reduce metal leaching in coupling reactions .

- Green solvents: Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.